molecular formula C10H10N2O B2576005 N-methyl-4-phenyloxazol-2-amine CAS No. 1420901-03-6

N-methyl-4-phenyloxazol-2-amine

Cat. No.: B2576005
CAS No.: 1420901-03-6
M. Wt: 174.203
InChI Key: JFGWGFDWFXQVKR-UHFFFAOYSA-N
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Description

N-methyl-4-phenyloxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Scientific Research Applications

N-methyl-4-phenyloxazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be crucial in understanding the role of N-methyl-4-phenyloxazol-2-amine in biochemical reactions .

Cellular Effects

This compound may have diverse effects on various types of cells and cellular processes. It could influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This would include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound could be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins. It could also have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-phenyloxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of N-methyl-2-aminophenol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-phenyloxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-4-phenyloxazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: N-methyl-4-phenyloxazole-2-carboxylic acid.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-phenyloxazole: Lacks the amine group, making it less reactive in certain chemical reactions.

    4-phenyloxazol-2-amine: Lacks the methyl group, which can affect its biological activity and chemical reactivity.

    N-methyl-2-aminophenol: Precursor in the synthesis of N-methyl-4-phenyloxazol-2-amine.

Uniqueness

This compound is unique due to the presence of both the methyl and amine groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-methyl-4-phenyl-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-11-10-12-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGWGFDWFXQVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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